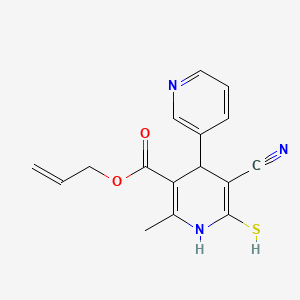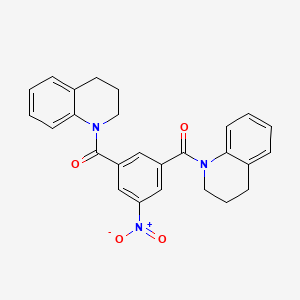![molecular formula C14H12BrN3O2 B11672537 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11672537.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and pyridine-2-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the bromine and methoxy groups on the aromatic ring, which can influence its reactivity and binding properties. These substituents can enhance its potential as a ligand in coordination chemistry and its biological activity as an enzyme inhibitor.
Propiedades
Fórmula molecular |
C14H12BrN3O2 |
|---|---|
Peso molecular |
334.17 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2/c1-20-13-6-5-10(8-11(13)15)9-17-18-14(19)12-4-2-3-7-16-12/h2-9H,1H3,(H,18,19)/b17-9+ |
Clave InChI |
JBUVARYTOAYJHL-RQZCQDPDSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672464.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11672485.png)

![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)

![N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11672515.png)
![2-[(1-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11672525.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672529.png)
![11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11672535.png)

![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11672542.png)
